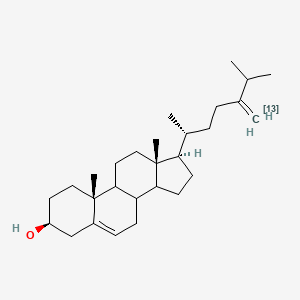

24-Methylenecholesterol-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H46O |

|---|---|

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-(113C)methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23?,24-,25?,26?,27+,28-/m1/s1/i3+1 |

InChI Key |

INDVLXYUCBVVKW-OAMJWVSJSA-N |

Purity |

99.4% by HPLC; 99% atom 13C |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 24-Methylenecholesterol in Plant Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

24-Methylenecholesterol is a pivotal intermediate in the complex network of plant sterol metabolism. While not typically a major end-product, it stands at a critical metabolic branch point, directing carbon flux towards the synthesis of essential structural and signaling molecules. Its primary roles include serving as a direct precursor to campesterol, which is the progenitor of the brassinosteroid class of phytohormones, and acting as a substrate for the biosynthesis of specialized metabolites like withanolides and physalins. This guide provides an in-depth examination of the biosynthesis, metabolic fate, and physiological significance of 24-methylenecholesterol, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and natural product development.

Introduction to Plant Sterols and 24-Methylenecholesterol

Plant sterols, or phytosterols, are vital isoprenoid-derived lipids that are structurally and functionally analogous to cholesterol in animal cells. They are integral components of cellular membranes, where they modulate fluidity, permeability, and the activity of membrane-bound enzymes[1][2]. Beyond their structural roles, phytosterols are precursors to a wide array of bioactive molecules, most notably the brassinosteroid (BR) hormones, which regulate numerous aspects of plant growth and development[3][4].

Within the diverse landscape of phytosterols, 24-methylenecholesterol occupies a unique and critical position. It is an intermediate in the biosynthesis of C28-sterols and represents a key bifurcation point in the sterol metabolic pathway[5][6]. The metabolic channeling of 24-methylenecholesterol determines the balance between the production of growth-promoting brassinosteroids and the synthesis of various specialized secondary metabolites, some with significant pharmacological value[5][7].

Biosynthesis of 24-Methylenecholesterol

The biosynthesis of 24-methylenecholesterol is a multi-step process originating from the isoprenoid pathway. The pathway begins with the cyclization of 2,3-oxidosqualene.

-

Cyclization: In plants, unlike animals and fungi which use lanosterol synthase, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol[8].

-

C-24 Methylation: The first committed step towards 24-alkylsterols is the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by sterol C-24 methyltransferase 1 (SMT1), which uses S-adenosylmethionine as a methyl donor to produce 24-methylenecycloartanol[8][9]. The smt1 mutant in Arabidopsis accumulates cholesterol at the expense of C-24 alkylated sterols like sitosterol, highlighting the essential role of this enzyme[9][10].

-

Subsequent Modifications: Following methylation, a series of enzymatic reactions, including demethylations at the C-4 and C-14 positions and isomerizations, convert 24-methylenecycloartanol into 24-methylenecholesterol[3][11].

Metabolic Fates and Core Functions

24-Methylenecholesterol is a critical metabolic hub. Its downstream conversion is tightly regulated, channeling it into at least two major, functionally distinct pathways.

Precursor to Brassinosteroids via Campesterol

The most well-characterized role of 24-methylenecholesterol is as the immediate precursor to campesterol, a key entry point into brassinosteroid (BR) biosynthesis[3][4][8].

-

Conversion to Campesterol: The conversion involves the reduction of the C24(28) double bond. This reaction is catalyzed by the enzyme Δ24-sterol reductase, also known as DWARF1 (DWF1) or Sterol Side Chain Reductase 1 (SSR1)[8][10][12]. Mutants deficient in DWF1, such as the Arabidopsis dwf1 mutant, accumulate high levels of 24-methylenecholesterol and exhibit a severe dwarf phenotype due to BR deficiency[12][13]. This phenotype can be rescued by the application of downstream BR intermediates, confirming the metabolic block[12]. The reaction can proceed via a two-step mechanism involving a Δ24(25) intermediate or, as shown in some species like Ajuga reptans, through a direct reduction[14].

-

Brassinosteroid Synthesis: Once formed, campesterol is converted through a series of oxidation steps, catalyzed by enzymes like DWF4 (a C-22 hydroxylase) and DET2 (a 5α-reductase), to produce brassinolide, the most bioactive brassinosteroid[9][15].

Precursor to Specialized Metabolites

In certain plant families, such as the Solanaceae, 24-methylenecholesterol serves as the branching point for the synthesis of medicinally important steroids like withanolides and physalins[5][7].

-

Conversion to 24-Methyldesmosterol: Instead of being reduced to campesterol, 24-methylenecholesterol can be isomerized to 24-methyldesmosterol. This reaction is catalyzed by a sterol Δ24-isomerase (24ISO)[5].

-

Physalin and Withanolide Synthesis: 24-methyldesmosterol is the precursor that is channeled into the complex biosynthetic pathways leading to physalins and withanolides[5]. Suppressing the Pa24ISO gene in Physalis angulata led to reduced levels of 24-methyldesmosterol and physalin B, alongside an increase in campesterol, demonstrating the direct competition between the two pathways at the 24-methylenecholesterol branch point[5].

Role in Membrane Function and Stress Response

As a key phytosterol, 24-methylenecholesterol contributes to the overall sterol pool that regulates the physical properties of cell membranes[1]. The ratio of different sterols, including 24-methyl sterols (like campesterol derived from 24-methylenecholesterol) and 24-ethyl sterols (like sitosterol), is dynamic and can change in response to environmental cues[16]. Abiotic stresses such as temperature fluctuations and drought can lead to alterations in the plant sterol profile, which is thought to be an adaptive mechanism to maintain membrane integrity and function[8][17]. While direct evidence for a specific signaling role of 24-methylenecholesterol in stress is limited, its position as a precursor to signaling molecules (brassinosteroids) and defense compounds (physalins) implicates its metabolism as a crucial component of the plant's integrated stress response[18].

Quantitative Analysis of 24-Methylenecholesterol

The concentration of 24-methylenecholesterol can vary significantly between plant species, tissues, and developmental stages. Its levels are often tightly regulated, and significant accumulation is typically observed only in mutants where its downstream conversion is blocked.

| Plant/Genotype | Tissue | Condition | 24-Methylenecholesterol Level | Campesterol Level | Reference |

| Arabidopsis thaliana (Wild Type) | Seedlings | Standard | Not specified, low | Normal | [12] |

| Arabidopsis thaliana (dwf1 mutant) | Seedlings | Standard | ~12x higher than Wild Type | Greatly diminished | [12] |

| Lycopersicon esculentum (Wild Type) | Upper four nodes | 6 weeks old | 0.94 µg/g dry wt | 14.5 µg/g dry wt | [15] |

| Lycopersicon esculentum (dpy mutant) | Upper four nodes | 6 weeks old | 0.81 µg/g dry wt | 12.3 µg/g dry wt | [15] |

| Physalis angulata (Control) | Leaves | Standard | Relative peak area: ~100 | Relative peak area: ~120 | [5] |

| Physalis angulata (Pa24ISO-silenced) | Leaves | VIGS | Relative peak area: ~95 | Relative peak area: ~195 | [5] |

Table 1: Comparative levels of 24-methylenecholesterol and its downstream product campesterol in different plant systems. Note that the dpy mutant in tomato is affected later in the brassinosteroid pathway, hence sterol precursor levels are similar to wild type[15]. In Pa24ISO-silenced plants, flux is redirected from physalin biosynthesis to campesterol biosynthesis[5].

Experimental Protocols

The analysis of 24-methylenecholesterol requires robust methods for extraction, separation, and quantification due to its structural similarity to other phytosterols and its relatively low abundance in wild-type tissues. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique used for this purpose[19][20].

General Protocol for Sterol Analysis by GC-MS

This protocol is a generalized workflow based on methodologies cited in the literature[15][20][21][22].

1. Sample Preparation and Extraction:

-

Homogenization: Freeze plant tissue (0.5-1.0 g fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

-

Saponification: Transfer the powder to a screw-cap glass tube. Add 5 mL of 1 M KOH in 90% ethanol. Add an internal standard (e.g., epicoprostanol or dihydrocholesterol) at a known concentration. Heat the mixture at 80°C for 1-2 hours to hydrolyze steryl esters and glycosides, liberating free sterols.

-

Extraction: After cooling, add 5 mL of water and 5 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases. Carefully collect the upper hexane layer containing the non-saponifiable lipids (including sterols). Repeat the hexane extraction two more times and pool the extracts.

2. Purification (Optional but Recommended):

-

Solid-Phase Extraction (SPE): To remove interfering compounds, the pooled hexane extract can be passed through a silica-based SPE cartridge. Elute with a solvent of increasing polarity, collecting the fraction containing the sterols.

3. Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen gas.

-

To increase volatility for GC analysis, convert the sterols to their trimethylsilyl (TMS) ethers. Add 50-100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide [BSTFA] with 1% trimethylchlorosilane [TMCS]) to the dried extract.

-

Seal the vial and heat at 70°C for 30-60 minutes.

4. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Chromatography: Use a capillary column suitable for sterol separation, such as a 95% dimethyl, 5% diphenyl-polysiloxane column (e.g., DB-5ms or equivalent)[19]. A typical temperature program would be: initial temperature of 180°C, ramp to 280°C at 5-10°C/min, and hold for 10-20 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For identification, perform a full scan (e.g., m/z 50-600). For quantification, use selected ion monitoring (SIM) mode, tracking characteristic ions for TMS-derivatized 24-methylenecholesterol and the internal standard for higher sensitivity and specificity[15].

5. Data Analysis:

-

Identify 24-methylenecholesterol based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard, using a calibration curve generated from standards.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | RNAi of Sterol Δ24-Isomerase Implicated Its Involvement in Physalin Biosynthesis in Physalis angulata L. [frontiersin.org]

- 6. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 12. The Arabidopsis dwarf1 mutant is defective in the conversion of 24-methylenecholesterol to campesterol in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ajuga Δ24-Sterol Reductase Catalyzes the Direct Reductive Conversion of 24-Methylenecholesterol to Campesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Putative Role for the Tomato Genes DUMPY and CURL-3 in Brassinosteroid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Drought and heat stress mediated activation of lipid signaling in plants: a critical review [frontiersin.org]

- 18. Stress Signaling Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 13C-Labeled 24-Methylenecholesterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 24-Methylenecholesterol, with a specific focus on the incorporation of the stable isotope Carbon-13 (¹³C). This document details the biosynthetic pathway, experimental protocols for its production in engineered yeast, and methods for quantitative analysis of the labeled product.

The Biosynthetic Pathway of 24-Methylenecholesterol

24-Methylenecholesterol is a key intermediate in the biosynthesis of various phytosterols and certain bioactive compounds.[1][2] Its production can be efficiently achieved in the yeast Saccharomyces cerevisiae by genetically modifying the native ergosterol biosynthesis pathway.[2][3][4] The core strategy involves redirecting metabolic flux away from ergosterol production and introducing a key enzyme to facilitate the synthesis of 24-Methylenecholesterol.

The biosynthesis begins with the common precursor acetyl-CoA, which enters the mevalonate pathway to form sterol intermediates.[2][5] In engineered yeast, the pathway is diverted at the level of ergosta-5,7,24-trienol (5-dehydroepisterol).[2][4] This is achieved by disrupting the endogenous genes ERG5 and ERG4. ERG5 encodes a C-22 desaturase, and its disruption prevents the conversion of ergosta-5,7,24-trienol to ergosta-5,7,22,24(28)-tetraenol.[2][6] The disruption of ERG4, which encodes a C-24(28) reductase, prevents the final step of ergosterol synthesis.[2][6]

To complete the pathway to 24-Methylenecholesterol, a heterologous 7-dehydrocholesterol reductase (DHCR7) is introduced.[2][3][4] This enzyme reduces the C-7 double bond of ergosta-5,7,24-trienol to yield 24-Methylenecholesterol.[2][4]

The characteristic C-24 methyl group of 24-Methylenecholesterol is introduced earlier in the pathway by a C-24 sterol methyltransferase (SMT), encoded by the ERG6 gene in yeast.[6][7][8] This enzyme utilizes S-adenosyl methionine (SAM) as the methyl group donor.[7][9]

Introduction of the ¹³C Isotope

The incorporation of ¹³C into the 24-Methylenecholesterol molecule can be achieved by providing ¹³C-labeled precursors in the culture medium. The position of the label within the final molecule depends on the precursor used:

-

¹³C-Glucose or ¹³C-Acetate: Using uniformly labeled ¹³C-glucose or [1,2-¹³C₂]acetate as the primary carbon source will result in the incorporation of ¹³C throughout the entire sterol backbone, as acetyl-CoA is the fundamental building block.[10][11][12]

-

¹³C-Methionine or ¹³C-SAM: To specifically label the C-28 methyl group at the C-24 position, ¹³C-labeled S-adenosyl methionine (SAM) or its precursor, ¹³C-methionine, can be supplied.[7][9] The methyl group from SAM is transferred by the sterol methyltransferase (SMT) to the C-24 position of the sterol side chain.[7][8]

The choice of labeled precursor allows for targeted isotopic labeling to study specific aspects of sterol metabolism, biosynthesis, and interaction with other molecules.

Signaling Pathway Diagram

Caption: Biosynthesis pathway of 24-Methylenecholesterol in engineered S. cerevisiae.

Experimental Protocols

The following sections provide detailed methodologies for the production and analysis of ¹³C-labeled 24-Methylenecholesterol in engineered S. cerevisiae.

Yeast Strain Engineering

Objective: To construct a S. cerevisiae strain capable of producing 24-Methylenecholesterol.

Methodology:

-

Gene Disruption:

-

The endogenous ERG4 and ERG5 genes are disrupted using homologous recombination.

-

Disruption cassettes containing a selectable marker (e.g., URA3, LEU2) flanked by sequences homologous to the regions upstream and downstream of the target gene are generated by PCR.

-

The disruption cassettes are transformed into the desired S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Successful transformants are selected on appropriate dropout media.

-

Gene disruption is confirmed by diagnostic PCR of the genomic DNA from the transformants.

-

-

Heterologous Gene Expression:

-

The coding sequence for a 7-dehydrocholesterol reductase (DHCR7) from an organism such as Xenopus laevis (XlDHCR7) is codon-optimized for expression in yeast.[2][3]

-

The DHCR7 gene is cloned into a yeast expression vector under the control of a strong constitutive promoter (e.g., TEF1, GPD).

-

The expression cassette is integrated into the yeast genome at a specific locus (e.g., the ERG5 locus to replace the disrupted gene) or maintained on a high-copy episomal plasmid.[3][10]

-

Successful integration or transformation is confirmed by PCR and/or selection on appropriate media.

-

¹³C Labeling and Cultivation

Objective: To produce ¹³C-labeled 24-Methylenecholesterol by cultivating the engineered yeast strain with ¹³C-labeled precursors.

Methodology:

-

Seed Culture Preparation:

-

A single colony of the engineered yeast strain is inoculated into 5 mL of standard rich medium (e.g., YPD) and grown overnight at 30°C with shaking (220 rpm).[2]

-

-

Shake-Flask Cultivation for Labeling:

-

The overnight seed culture is used to inoculate 50 mL of a defined minimal medium in a 250 mL shake flask to an initial OD₆₀₀ of 0.1.[2]

-

The minimal medium contains the desired ¹³C-labeled precursor as the primary carbon or methyl source:

-

For backbone labeling: Use a defined medium with [U-¹³C₆]-glucose as the sole carbon source.

-

For specific methyl labeling: Use a defined medium with standard glucose and supplemented with [methyl-¹³C]-L-methionine.

-

-

The cultures are incubated at 30°C with shaking at 220 rpm for 72-96 hours.[2]

-

Sterol Extraction and Analysis

Objective: To extract, identify, and quantify ¹³C-labeled 24-Methylenecholesterol from the yeast culture.

Methodology:

-

Cell Harvesting and Saponification:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is washed with distilled water and then resuspended in a methanolic KOH solution (e.g., 60% KOH in 50% methanol).

-

The mixture is heated at 80-90°C for 1-2 hours to saponify the lipids.

-

-

Extraction of Non-Saponifiable Lipids (Sterols):

-

After cooling, the non-saponifiable lipids (including sterols) are extracted with an organic solvent such as n-hexane or petroleum ether.

-

The extraction is typically performed three times to ensure complete recovery.

-

The organic phases are pooled and washed with distilled water until neutral.

-

The solvent is evaporated under a stream of nitrogen to yield the crude sterol extract.

-

-

Quantitative and Qualitative Analysis:

-

High-Performance Liquid Chromatography (HPLC):

-

The dried sterol extract is redissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis is performed on a C18 reverse-phase column with a mobile phase such as methanol/water or acetonitrile/water.

-

Detection is carried out using a UV detector at a wavelength of 205-210 nm for sterols lacking conjugated double bonds.

-

Quantification is achieved by comparing the peak area to a standard curve of pure 24-Methylenecholesterol.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For GC analysis, the sterols are often derivatized (e.g., silylated with BSTFA) to increase their volatility.

-

The derivatized sample is injected into a GC-MS system.

-

The mass spectrum of the 24-Methylenecholesterol peak is analyzed to confirm its identity and to determine the extent and pattern of ¹³C incorporation by observing the mass shifts in the molecular ion and characteristic fragment ions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For detailed structural confirmation and precise determination of the ¹³C labeling pattern, ¹³C-NMR and ¹H-NMR are employed.[5][8]

-

The purified ¹³C-labeled 24-Methylenecholesterol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹³C-NMR will show enhanced signals for the labeled carbon atoms, and the coupling patterns can provide information about adjacent ¹³C atoms.[5]

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for the production and analysis of ¹³C-24-Methylenecholesterol.

Quantitative Data

The production of 24-Methylenecholesterol in engineered S. cerevisiae has been reported with varying yields depending on the specific strain, cultivation conditions, and expression strategies.

| Engineered Strain Attribute | Cultivation Method | Titer (mg/L) | Reference |

| Disruption of ERG4 & ERG5, expression of XlDHCR7 | Shake-flask | 178 | [2][3] |

| Disruption of ERG4 & ERG5, two copies of XlDHCR7 | Shake-flask | 225 | [2][3] |

The efficiency of ¹³C incorporation is dependent on the precursor concentration, cultivation time, and the metabolic state of the cells. It is generally high when the labeled precursor is the sole source of the specific atoms. Quantitative analysis by mass spectrometry or NMR is required to determine the precise enrichment levels at specific atomic positions.[5][12]

Conclusion

This technical guide outlines a robust and reproducible methodology for the biosynthesis of ¹³C-labeled 24-Methylenecholesterol. By leveraging the well-characterized genetics and metabolism of Saccharomyces cerevisiae, researchers can efficiently produce this valuable isotopically labeled compound. The detailed protocols for strain engineering, labeled cultivation, and downstream analysis provide a solid foundation for scientists in various fields to produce and utilize ¹³C-24-Methylenecholesterol for applications ranging from metabolic flux analysis to structural biology and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Manipulation of sterol homeostasis for the production of 24-epi-ergosterol in industrial yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol Analysis in Kluyveromyces lactis [bio-protocol.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a High-Titer Culture Medium for the Production of Cholesterol by Engineered Saccharomyces cerevisiae and Its Fed-Batch Cultivation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol Analysis in Kluyveromyces lactis [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 24-Methylenecholesterol-13C: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecholesterol is a significant phytosterol found in a variety of plants, algae, and marine invertebrates.[1][2] Its unique structure, featuring a methylene group at the C-24 position of the cholesterol side chain, imparts distinct biological activities. This technical guide provides a comprehensive overview of 24-Methylenecholesterol, with a particular focus on its 13C-labeled analogue. The isotopic labeling of this molecule is a powerful tool for tracing its metabolic fate and elucidating its mechanisms of action in biological systems. While the user's request for "24-Methylenecholesterol-13C" does not specify the position of the isotopic label, this guide will assume the common and synthetically accessible [28-13C] labeling for illustrative purposes. The fundamental chemical and physical properties are considered identical to the unlabeled compound.

Chemical Structure and Properties

24-Methylenecholesterol is a sterol with the IUPAC name (3β)-ergosta-5,24(28)-dien-3-ol. The structure consists of a rigid four-ring steroid nucleus and a flexible side chain containing a double bond between C-24 and C-28.

Structure with Carbon Numbering:

Caption: Chemical structure of 24-Methylenecholesterol with standard carbon numbering of the steroid nucleus and side chain.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 24-Methylenecholesterol is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₆O | [3] |

| Molecular Weight | 398.7 g/mol | [3] |

| Physical State | Solid | [3] |

| Melting Point | Not Available | [4] |

| Boiling Point | Not Available | [4] |

| Water Solubility | Practically insoluble | [4] |

| LogP | Not Available | [4] |

| ¹³C NMR | See detailed data below | [5] |

| Mass Spectrometry | See detailed data below | [3][6] |

¹³C NMR Spectral Data (CDCl₃, δ in ppm): [5]

| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |

| 1 | 37.3 | 11 | 21.1 | 21 | 18.9 |

| 2 | 31.7 | 12 | 39.8 | 22 | 36.2 |

| 3 | 71.8 | 13 | 42.3 | 23 | 33.8 |

| 4 | 42.3 | 14 | 56.8 | 24 | 156.9 |

| 5 | 140.8 | 15 | 24.3 | 25 | 34.8 |

| 6 | 121.7 | 16 | 28.3 | 26 | 22.0 |

| 7 | 31.9 | 17 | 56.1 | 27 | 21.9 |

| 8 | 31.9 | 18 | 11.9 | 28 | 106.0 |

| 9 | 50.2 | 19 | 19.4 | ||

| 10 | 36.5 | 20 | 40.5 |

Mass Spectrometry (Electron Ionization) of TMS Derivative: [6][7][8]

The trimethylsilyl (TMS) ether derivative of 24-Methylenecholesterol is commonly analyzed by GC-MS.

| m/z | Relative Intensity | Fragment |

| 470 | Moderate | [M]+ |

| 455 | High | [M-CH₃]+ |

| 386 | High | [M-Side Chain]+ |

| 343 | Moderate | |

| 255 | High |

Biological Activity and Signaling Pathways

24-Methylenecholesterol exhibits a range of biological activities, including anti-inflammatory, anti-aging, and neuroprotective effects.

Anti-inflammatory Activity: COX Inhibition

24-Methylenecholesterol has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibitor Screening Assay (Fluorometric) [9]

This protocol is adapted from commercially available kits and provides a general method for assessing the inhibitory activity of 24-Methylenecholesterol against COX-1 and COX-2.

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

NaOH

-

Test inhibitor (24-Methylenecholesterol) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., SC560 for COX-1, Celecoxib for COX-2)

-

96-well plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Inhibitor Preparation:

-

Dissolve 24-Methylenecholesterol in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare serial dilutions of the stock solution to achieve a range of test concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

Prepare the following in a 96-well plate:

-

Enzyme Control (EC): Add assay buffer and the same volume of solvent used for the inhibitor.

-

Inhibitor Wells (S): Add the diluted 24-Methylenecholesterol solutions.

-

Inhibitor Control (IC): Add the positive control inhibitor.

-

-

-

Reaction Preparation:

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

-

Add the Reaction Master Mix to all wells.

-

-

Initiation and Measurement:

-

Prepare a diluted solution of Arachidonic Acid/NaOH.

-

Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of 24-Methylenecholesterol using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Sterol Biosynthesis Pathway

24-Methylenecholesterol is a key intermediate in the biosynthesis of other important sterols in plants and fungi. The following diagram illustrates a simplified biosynthetic pathway leading to and from 24-Methylenecholesterol, as engineered in Saccharomyces cerevisiae.[10][11]

Caption: Simplified sterol biosynthesis pathway highlighting the role of 24-Methylenecholesterol.

Anti-aging and Neuroprotective Effects

Studies have indicated that 24-Methylenecholesterol possesses anti-aging and neuroprotective properties, which are primarily attributed to its anti-oxidative stress activity.[12][13][14] It has been shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[13]

The following diagram illustrates the proposed mechanism of action for the anti-aging and neuroprotective effects of 24-Methylenecholesterol.

Caption: Conceptual diagram of the anti-oxidative stress mechanism of 24-Methylenecholesterol.

Experimental Methodologies

Extraction and Purification of 24-Methylenecholesterol

The following is a general protocol for the extraction and purification of sterols, including 24-Methylenecholesterol, from biological samples.[15][16][17][18]

Experimental Protocol: Sterol Extraction and Purification

Materials:

-

Biological sample (e.g., plant tissue, algal biomass)

-

Methanolic potassium hydroxide (2 M)

-

Diethyl ether

-

Hexane

-

Acetonitrile

-

Methanol

-

Silica gel for thin-layer chromatography (TLC)

-

Trimethylsilylating agent (e.g., BSTFA)

-

Internal standard (e.g., betulin)

Procedure:

-

Saponification:

-

Homogenize the biological sample.

-

Add methanolic potassium hydroxide and heat to saponify the lipids. This process hydrolyzes ester linkages, releasing the free sterols.

-

-

Extraction:

-

After cooling, extract the unsaponifiable fraction (containing sterols) with diethyl ether or hexane.

-

Wash the organic phase with water to remove soaps and other water-soluble impurities.

-

-

Solvent Evaporation:

-

Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

-

-

Fractionation by TLC:

-

Apply the crude extract to a silica gel TLC plate.

-

Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate) to separate the different lipid classes.

-

Identify the sterol band by comparison with a standard or by using a visualizing agent (e.g., iodine vapor).

-

Scrape the silica gel containing the sterol fraction from the plate.

-

-

Derivatization:

-

Extract the sterols from the silica gel with a suitable solvent.

-

Evaporate the solvent and treat the residue with a trimethylsilylating agent to form TMS ethers. This step increases the volatility and thermal stability of the sterols for GC analysis.

-

-

Analysis:

-

Analyze the derivatized sterol fraction by Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Use an internal standard for accurate quantification.

-

Conclusion

24-Methylenecholesterol is a phytosterol with significant and diverse biological activities. The use of its 13C-labeled isotopologue is invaluable for detailed metabolic and mechanistic studies. This guide has provided a comprehensive overview of its chemical structure, properties, and key experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the specific signaling pathways modulated by 24-Methylenecholesterol will undoubtedly uncover new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 24-Methylenecholesterol | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 24-Methylenecholesterol (HMDB0006849) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 24-Methylenecholesterol, TMS [webbook.nist.gov]

- 8. Cholesterol, TMS derivative [webbook.nist.gov]

- 9. abcam.com [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sterols from Mytilidae show anti-aging and neuroprotective effects via anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. mdpi.com [mdpi.com]

- 18. 2.2. Sterol analyses [bio-protocol.org]

The Biological Significance of 24-Methylenecholesterol in Insects: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Insects, being sterol auxotrophs, are fundamentally dependent on dietary sources for sterols, which are critical for a myriad of physiological processes.[1][2][3] Among the various phytosterols, 24-methylenecholesterol (24-MC) has emerged as a molecule of profound biological significance, particularly for phytophagous insects like honey bees.[4][5] This technical guide provides an in-depth examination of the role of 24-methylenecholesterol in insect physiology, metabolism, and development. It consolidates current research to elucidate its function as a precursor to essential hormones, a structural component of cellular membranes, and a key nutritional factor influencing longevity and reproductive success.[1][6][7] Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in entomology, biochemistry, and those engaged in the development of novel insecticides targeting sterol-dependent pathways.

Introduction: The Imperative of Sterols in Insect Physiology

Unlike most other animals, insects lack the genetic machinery for the de novo biosynthesis of sterols.[3] This metabolic limitation, termed sterol auxotrophy, necessitates the acquisition of sterols from their diet.[2] Sterols serve three indispensable functions in insects:

-

Structural Integrity: They are integral components of cellular and organellar membranes, modulating fluidity and stability.[3][7]

-

Hormonal Precursors: They are the exclusive precursors for the biosynthesis of ecdysteroids, the steroid hormones that govern critical developmental processes such as molting and metamorphosis.[1][3][8]

-

Signaling Roles: Sterols and their derivatives can act as signaling molecules that influence various aspects of development and physiology.[1][9]

Herbivorous insects fulfill their sterol requirement by consuming plants, which are rich in phytosterols. However, not all phytosterols are equally useful. The insect's ability to dealkylate and metabolize specific plant sterols into usable forms, primarily cholesterol, is a critical factor for survival and development.[3] 24-Methylenecholesterol stands out as a key phytosterol that is particularly vital for the health and propagation of many insect species.[4][5]

24-Methylenecholesterol: A Keystone Phytosterol for Insects

24-Methylenecholesterol is a C28 sterol prevalent in the pollen of many plant species.[5] Its unique structure makes it an efficient substrate for various metabolic processes in insects.

Primary Biological Roles

The significance of 24-MC is multifaceted, extending from the cellular to the organismal level. In honey bees (Apis mellifera), it is considered the most critical dietary sterol for colony growth and worker longevity.[1][4]

-

Ecdysteroid Synthesis: 24-MC serves as a precursor for the synthesis of ecdysteroids. Insects can metabolize it to produce cholesterol, which is then converted into 20-hydroxyecdysone (20E), the primary molting hormone.[1][8]

-

Membrane Function: It is incorporated into cellular membranes, contributing to their structural and functional integrity.[4][10]

-

Growth and Development: Adequate dietary 24-MC is directly linked to successful brood production, larval development, and overall insect fitness.[2][6] Studies on honey bees have shown that diets supplemented with 24-MC lead to significantly higher survival, head protein content, and abdominal lipid content.[1][11]

-

Sequestration and Nutritional Provisioning: In social insects like honey bees, nurse bees assimilate 24-MC from pollen and selectively transfer it to developing larvae via brood food (royal jelly).[4][11] It forms a complex with Major Royal Jelly Protein 1 (MRJP1), highlighting a specialized transport and delivery mechanism.[9][12][13] Recent research has identified the mandibular glands as the specific site for secreting 24-MC into the food jelly.[12][13]

Metabolism and Physiological Fate of 24-Methylenecholesterol

The metabolic journey of 24-MC from dietary ingestion to physiological action involves several key steps, including uptake, conversion, and sequestration.

Dietary Uptake and Ecdysteroid Synthesis Pathway

Upon ingestion, phytosterols like 24-MC are absorbed in the insect's midgut. The subsequent conversion to cholesterol is a vital metabolic process, which then enters the ecdysteroidogenic pathway. This pathway involves a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes encoded by the "Halloween" genes (Neverland, Spook, Phantom, Disembodied, Shadow, Shade).[8] The pathway culminates in the production of the active molting hormone, 20E.

Caption: Simplified Ecdysteroid Biosynthesis Pathway in insects.

Sequestration and Transfer in Honey Bee Nurse Bees

In honey bees, nurse bees play a crucial role in processing and distributing 24-MC. They consume pollen, and the assimilated 24-MC is enriched in the mandibular glands before being secreted into the brood food. This ensures that larvae, which have limited foraging capabilities, receive an adequate supply of this essential sterol.

Caption: 24-MC sequestration and secretion pathway in honey bee nurse bees.

Quantitative Impact on Insect Physiology

Laboratory studies have provided quantitative data on the physiological impact of dietary 24-MC. Experiments on honey bees using artificial diets with varying concentrations of 24-MC have demonstrated a dose-dependent effect on key health indicators.

Table 1: Effect of Dietary 24-Methylenecholesterol on Honey Bee Survival and Diet Consumption Data summarized from Chakrabarti et al. (2019).[1][2]

| 24-MC Concentration (% Dry Diet Weight) | Mean Survival (%) After 21 Days | Mean Diet Consumption (mg/bee) After 21 Days |

| 0% (Control) | ~35% | ~6.5 |

| 0.10% | ~55% | ~8.0 |

| 0.25% | ~60% | ~8.5 |

| 0.50% | ~65% | ~9.0 |

| 0.75% | ~70% | ~9.5 |

| 1.00% | ~75% | ~10.0 |

Table 2: Effect of Dietary 24-Methylenecholesterol on Honey Bee Protein and Lipid Content Data summarized from Chakrabarti et al. (2019).[1][2]

| 24-MC Concentration (% Dry Diet Weight) | Mean Head Protein Content (%) | Mean Abdominal Lipid Content (%) |

| 0% (Control) | ~48% | ~1.8% |

| 0.10% | ~52% | ~2.2% |

| 0.25% | ~55% | ~2.5% |

| 0.50% | ~58% | ~2.8% |

| 0.75% | ~60% | ~3.0% |

| 1.00% | ~62% | ~3.2% |

These data clearly indicate that increasing dietary 24-MC significantly enhances survival, food consumption, and the accumulation of crucial protein and lipid reserves.[1][2]

Experimental Methodologies for Studying Insect Sterols

Investigating the role of 24-MC requires controlled laboratory experiments. The following protocols are based on methodologies employed in key studies.[1][2]

Protocol: Laboratory Feeding Studies with Artificial Diets

This protocol is designed to assess the physiological effects of varying dietary sterol concentrations in a controlled environment.

Caption: Workflow for assessing the physiological impact of 24-MC.

Detailed Steps:

-

Diet Formulation:

-

Prepare a basal artificial diet mixture (e.g., soy protein, yeast, vitamins, minerals).

-

Dissolve a precise amount of 24-methylenecholesterol in a solvent like acetone.[1]

-

Add the sterol-acetone solution to the dry diet mixture to create patties with final concentrations ranging from 0% (control) to 1.0% by dry weight.[1][2] A control group with only acetone should be included to account for solvent effects.

-

-

Insect Husbandry:

-

Use newly emerged adult insects (e.g., honey bees) to ensure a uniform age cohort.

-

House them in laboratory cages under controlled temperature and humidity.

-

Provide the prepared diet patties, a carbohydrate source (e.g., sucrose solution), and water ad libitum.

-

-

Data Collection:

-

Monitor cages daily to record mortality for survival analysis (e.g., Kaplan-Meier curves).

-

Measure the weight of consumed diet patties weekly to determine consumption rates.

-

At the end of the experimental period (e.g., 21 days), collect a subset of live bees for analysis.

-

-

Physiological Analysis:

-

Protein Content: Dissect heads, homogenize the tissue, and use a standard protein assay (e.g., Bradford or BCA) to quantify total protein.

-

Lipid Content: Dissect abdomens, dry them to a constant weight, and perform lipid extraction using a solvent (e.g., ether) to determine the percentage of lipid content.[1]

-

Protocol: Sterol Extraction and Quantification

-

Homogenization: Homogenize insect tissues (e.g., whole body, specific glands) in a suitable solvent mixture, such as chloroform:methanol.

-

Saponification: Saponify the lipid extract using a strong base (e.g., potassium hydroxide) to hydrolyze esterified sterols.

-

Extraction: Extract the non-saponifiable fraction, which contains the free sterols, using a non-polar solvent like hexane or ether.

-

Derivatization: Silylate the sterols (e.g., using BSTFA) to increase their volatility for gas chromatography.

-

Analysis: Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against a known standard.

Implications for Drug and Insecticide Development

The absolute reliance of insects on dietary sterols and their unique metabolic pathways present promising targets for the development of novel, species-specific insecticides.[7][14]

Sterol Metabolism as a Vulnerable Target

Disrupting the uptake or metabolism of essential sterols like 24-MC can lead to catastrophic physiological failures. Potential strategies include:

-

Inhibiting Dealkylation Enzymes: Developing molecules that block the conversion of phytosterols to cholesterol would deprive the insect of the necessary precursor for ecdysteroid synthesis.[7]

-

Blocking Sterol Transporters: Identifying and inhibiting proteins responsible for sterol absorption in the gut could induce sterol deficiency.

-

Interfering with Ecdysteroid Synthesis: Targeting the "Halloween" gene enzymes can directly halt the production of molting hormones, causing developmental arrest and mortality.[8]

This approach offers a high degree of specificity, as the target pathways are either unique to insects or differ significantly from those in vertebrates, minimizing off-target effects.

Caption: Logic for insecticide development targeting sterol pathways.

Conclusion and Future Directions

24-Methylenecholesterol is not merely a nutrient but a cornerstone of insect physiology, essential for development, reproduction, and survival. Its central role in the biosynthesis of ecdysteroids and in maintaining cellular structure underscores its biological significance. The quantitative links between dietary 24-MC and key health metrics in honey bees provide a clear mandate for its inclusion in artificial diets for managed pollinators. Furthermore, the metabolic pathways that process 24-MC represent a fertile ground for developing next-generation insecticides that are both effective and environmentally sound. Future research should focus on elucidating the "black box" of ecdysteroid synthesis, identifying the specific enzymes and transporters involved in phytosterol metabolism, and exploring how variations in pollen sterol profiles across landscapes may impact wild insect populations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. behmerlab.tamu.edu [behmerlab.tamu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Pollen sterols are associated with phylogeny and environment but not with pollinator guilds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterol and lipid metabolism in bees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. csbaa.nwafu.edu.cn [csbaa.nwafu.edu.cn]

- 8. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Effects of a Critical Micronutrient (24-Methylenecholesterol) on Honey Bee Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in Honey Bee Head Proteome in Response to Dietary 24-Methylenecholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Mandibular glands secrete 24-methylenecholesterol into honey bee (Apis mellifera) food jelly [repository.up.ac.za]

- 13. Mandibular glands secrete 24-methylenecholesterol into honey bee (Apis mellifera) food jelly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Metabolic Journey of 24-Methylenecholesterol in Mammals: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol is a prominent phytosterol found in various plant-based food sources. While structurally similar to cholesterol, its metabolic fate in mammals diverges significantly from that of its endogenous counterpart and from its pathway in plants. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion of 24-methylenecholesterol in mammalian systems. We delve into the key enzymatic players, or lack thereof, that dictate its biotransformation, present available quantitative data, and detail the experimental methodologies used to elucidate these pathways. Particular emphasis is placed on the role of 24-dehydrocholesterol reductase (DHCR24) and the implications of its substrate specificity. This document serves as a critical resource for researchers in lipid metabolism, nutrition, and pharmacology.

Introduction to 24-Methylenecholesterol

24-Methylenecholesterol is an intermediate in the biosynthesis of other plant sterols like campesterol and stigmasterol[1][2]. As a component of the human diet, its interaction with mammalian metabolic machinery is of significant interest. Unlike cholesterol, which is vital for mammalian cell membrane structure and as a precursor for steroid hormones and bile acids, phytosterols are generally poorly absorbed[3]. The central enzyme in the final step of cholesterol biosynthesis is 24-dehydrocholesterol reductase (DHCR24), which reduces the delta-24 double bond of sterol intermediates[4][5]. A key question has been whether this enzyme can metabolize dietary 24-methylenecholesterol in mammals.

Absorption, Distribution, and Excretion

The handling of phytosterols, including 24-methylenecholesterol, in the intestine is a selective process governed by a series of transporters.

-

Absorption : Intestinal uptake of dietary sterols is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) transporter located on the apical membrane of enterocytes[3]. However, the absorption efficiency for phytosterols is remarkably low, with less than 5% being absorbed compared to approximately 50% for dietary cholesterol[3].

-

Efflux : The vast majority of absorbed phytosterols are actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. This efflux mechanism is a primary reason for the low systemic bioavailability of plant sterols[3].

-

Distribution : The small fraction of 24-methylenecholesterol that enters circulation is transported in lipoproteins. Tissue distribution data for 24-methylenecholesterol is sparse, but it is expected to be found in trace amounts in the liver and peripheral tissues.

-

Excretion : Systemic 24-methylenecholesterol is eventually transported to the liver, where it can be secreted into bile, facilitated by ABCG5/G8 transporters, and ultimately eliminated in the feces[6].

The Metabolic Bottleneck: The Role of DHCR24

The primary metabolic fate of 24-methylenecholesterol in plants is its reduction to campesterol, a reaction catalyzed by a Δ24-sterol reductase[1]. In mammals, the analogous enzyme, 24-dehydrocholesterol reductase (DHCR24), is responsible for converting desmosterol to cholesterol in the final step of the Bloch pathway of cholesterol biosynthesis[4][7].

However, compelling evidence indicates that mammalian DHCR24 is ineffective at reducing the Δ²⁴⁽²⁸⁾ exocyclic double bond of 24-methylenecholesterol. A pivotal study demonstrated that the Δ²⁴⁽²⁸⁾-bond was not detectably reduced by rats either in vivo or in liver enzyme preparations[8]. This suggests that mammalian DHCR24 discriminates between the endocyclic Δ²⁴⁽²⁵⁾ double bond of substrates like desmosterol and the exocyclic Δ²⁴⁽²⁸⁾ bond of 24-methylenecholesterol[8]. Consequently, mammals are incapable of biosynthesizing 24-methylcholesterol (campesterol) from 24-methylenecholesterol, a pathway that readily occurs in plants[8].

This enzymatic specificity means that for the most part, 24-methylenecholesterol is not further metabolized in the main sterol biosynthetic pathways and is treated as a foreign compound destined for elimination.

Other Potential Metabolic Transformations

While the reduction by DHCR24 is not a significant pathway, other metabolic enzymes could theoretically act on 24-methylenecholesterol.

-

Hydroxylation : Cytochrome P450 enzymes, such as CYP46A1 (cholesterol 24-hydroxylase), are critical for cholesterol homeostasis in the brain by converting cholesterol to the more soluble 24S-hydroxycholesterol[9][10][11]. While CYP46A1 is primarily expressed in the neurons of the brain and retina[11][12], its activity on phytosterols like 24-methylenecholesterol in mammals has not been extensively documented. Such hydroxylation would increase its polarity and facilitate excretion.

-

Bile Acid Synthesis : In the liver, cholesterol is converted to bile acids. It is plausible that the small amount of absorbed 24-methylenecholesterol could be a substrate for bile acid synthesis pathways, though this would likely be a minor route.

Pathophysiological Relevance: Desmosterolosis

The importance of the DHCR24 enzyme is highlighted by the rare autosomal recessive disorder, desmosterolosis[7][13]. This condition is caused by mutations in the DHCR24 gene, leading to deficient enzyme activity[14][15][16]. The result is a buildup of the cholesterol precursor desmosterol in plasma and tissues, and a corresponding decrease in cholesterol production[7]. This leads to severe developmental and neurological problems, underscoring the critical, and highly specific, role of DHCR24 in mammalian sterol metabolism[13][17].

Quantitative Data

Quantitative data on the metabolic fate of 24-methylenecholesterol in mammals is limited. Most studies focus on the broader class of phytosterols.

Table 1: Representative Phytosterol Absorption in Mammals

| Species | Sterol | Absorption Efficiency (%) | Reference |

|---|---|---|---|

| Human | General Phytosterols | < 5% | [3] |

| Human | Cholesterol | ~50% | [3] |

| Rabbit | Campestanol | 0.3 - 3.0% (diet dependent) |[18] |

Table 2: Sterol Levels in Hamster Brain and Plasma

| Sterol | Tissue | Concentration (pmol/mg protein) | Reference |

|---|---|---|---|

| Desmosterol | Brain | 182 | [19] |

| Lathosterol | Brain | 258 | [19] |

| 24S-Hydroxycholesterol | Brain | 1088 | [19] |

| 24S-Hydroxycholesterol | Plasma | 24 ng/ml | [19] |

Experimental Protocols

The analysis of sterols from biological matrices is a complex process requiring robust extraction and sensitive analytical techniques.

Protocol: Extraction and Analysis of Sterols from Plasma

This protocol is adapted from comprehensive methods developed for analyzing a wide array of sterols and their metabolites[20].

-

Sample Preparation : To 200 µl of human plasma, add a suite of deuterated internal standards to allow for accurate quantification.

-

Lipid Extraction : Perform a bulk lipid extraction using a solvent system such as methanol:dichloromethane to disrupt lipoproteins and solubilize the lipids.

-

Hydrolysis (Saponification) : To cleave sterol esters and liberate free sterols, hydrolyze the sample. A common method involves adding a strong base in an alcohol solvent (e.g., ethanolic KOH) and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours.

-

Solid-Phase Extraction (SPE) : Isolate the neutral sterol fraction from the hydrolyzed extract using an SPE cartridge. This step removes more polar and non-lipid contaminants.

-

Derivatization : To improve chromatographic properties and mass spectrometric sensitivity, convert the sterols to their trimethylsilyl (TMS) ether derivatives using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analysis :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Separate the derivatized sterols on a capillary GC column and detect them using a mass spectrometer. GC-MS provides excellent separation and characteristic fragmentation patterns for sterol identification and quantification[21].

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Alternatively, use HPLC with a C18 column coupled to a tandem mass spectrometer (MS/MS). This method often requires atmospheric pressure chemical ionization (APCI) and can offer high sensitivity and selectivity without derivatization[20].

-

References

- 1. Ajuga Δ24-Sterol Reductase Catalyzes the Direct Reductive Conversion of 24-Methylenecholesterol to Campesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and genetic determinants regulating sterol absorption, circulating LDL levels, and sterol elimination: implications for classification and disease risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. 24-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 6. Item - Fecal excretion of neutral sterols and bile acids during week 8 of the study. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Mutations in the 3β-Hydroxysterol Δ24-Reductase Gene Cause Desmosterolosis, an Autosomal Recessive Disorder of Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol-24S-hydroxylase (CYP46A1) is specifically expressed in neurons of the neural retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medlineplus.gov [medlineplus.gov]

- 14. DHCR24 24-dehydrocholesterol reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders | springermedizin.de [springermedizin.de]

- 18. Campestanol (24-methyl-5alpha-cholestan-3beta-ol) absorption and distribution in New Zealand White rabbits: effect of dietary sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative characterizations of the cholesterol-related pathways in the retina and brain of hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC-MS/MS in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of 24-Methylenecholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol is a key branch-point intermediate in phytosterol biosynthesis, serving as a precursor to a variety of bioactive steroids with significant implications for agriculture and medicine. This technical guide provides a comprehensive overview of the enzymatic conversion of 24-methylenecholesterol, focusing on the core enzymes, reaction mechanisms, and downstream metabolic pathways. Detailed experimental protocols for studying these conversions and available quantitative data are presented to facilitate further research and development in this field.

Introduction

24-Methylenecholesterol, a C28 sterol, occupies a critical juncture in the intricate network of sterol biosynthesis in plants and other organisms. Its metabolic fate is primarily determined by the action of two key enzyme classes that catalyze its conversion into distinct products, each initiating a cascade of reactions leading to physiologically important molecules. Understanding the enzymatic control of 24-methylenecholesterol metabolism is paramount for applications ranging from the development of plant growth regulators to the synthesis of novel therapeutic agents. This guide will delve into the two primary enzymatic conversions of 24-methylenecholesterol, providing a technical framework for researchers in the field.

Enzymatic Conversion Pathways

The two major enzymatic pathways diverging from 24-methylenecholesterol are the reductive conversion to campesterol and the isomeric conversion to 24-methyldesmosterol.

Conversion to Campesterol by Δ24-Sterol Reductase (DWF1)

The reduction of the C24(28)-methylene group of 24-methylenecholesterol to a C24-methyl group, yielding campesterol, is catalyzed by the enzyme Δ24-sterol reductase , commonly known as DWARF1 (DWF1) . Campesterol is a crucial precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[1]

Two distinct mechanisms for this conversion have been identified in different plant species:

-

Direct Reduction: As observed with the ArDWF1 enzyme from Ajuga reptans, 24-methylenecholesterol is directly reduced to campesterol in a single step. This reaction proceeds with the retention of the C-25 hydrogen.

-

Two-Step Reduction: The OsDWF1 enzyme from Oryza sativa (rice) catalyzes the reduction via a two-step mechanism involving a Δ24(25)-intermediate. In this process, the C-25 hydrogen is eliminated.

Conversion to 24-Methyldesmosterol by Sterol Δ24-Isomerase (24ISO)

The isomerization of the exocyclic double bond at C24(28) in 24-methylenecholesterol to an endocyclic double bond at C24(25) yields 24-methyldesmosterol. This reaction is catalyzed by sterol Δ24-isomerase (24ISO) , a paralog of DWARF1.[2][3] This enzymatic step is the committing step in the biosynthesis of withanolides, a large family of steroidal lactones with diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[4][5] This pathway is particularly prominent in members of the Solanaceae family, such as Withania somnifera (Ashwagandha).[2]

Quantitative Data

| Enzyme | Substrate | Product(s) | Organism | Quantitative Data |

| ArDWF1 | 24-Methylenecholesterol | Campesterol | Ajuga reptans | Direct, single-step reduction. |

| OsDWF1 | 24-Methylenecholesterol | Campesterol | Oryza sativa | Two-step reduction via a Δ24(25) intermediate. |

| Pa24ISO | 24-Methylenecholesterol | 24-Methyldesmosterol | Physalis angulata | Isomerization reaction. |

| Ws24ISO | 24-Methylenecholesterol | 24-Methyldesmosterol | Withania somnifera | Isomerization reaction. |

Experimental Protocols

The study of 24-methylenecholesterol conversion often involves heterologous expression of the relevant enzymes in a host system that either lacks or has a modified endogenous sterol biosynthesis pathway. Saccharomyces cerevisiae (yeast) is a commonly used host for this purpose.

Heterologous Expression of DWF1 or 24ISO in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a plant-derived DWF1 or 24ISO gene in yeast to study its enzymatic activity.

Objective: To produce functional DWF1 or 24ISO enzyme in yeast for in vivo or in vitro characterization.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52, pESC-URA)

-

Competent S. cerevisiae strain (e.g., INVSc1, or a strain with a modified sterol profile)

-

Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)

-

Appropriate selective yeast growth media (e.g., SC-Ura for uracil selection)

-

Inducible promoter system (e.g., galactose-inducible GAL1 promoter)

-

24-Methylenecholesterol standard

-

Solvents for extraction (e.g., hexane, ethyl acetate)

-

GC-MS or LC-MS/MS for analysis

Procedure:

-

Gene Cloning:

-

Obtain the full-length cDNA of the DWF1 or 24ISO gene of interest.

-

Clone the cDNA into a suitable yeast expression vector under the control of an inducible promoter.

-

Verify the construct by DNA sequencing.

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain using a standard protocol.

-

Select for transformed colonies on appropriate selective media.

-

-

Protein Expression:

-

Inoculate a single colony of transformed yeast into selective liquid media and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression by adding the appropriate inducer (e.g., galactose) to the culture medium.

-

Continue to incubate the culture for 24-48 hours to allow for protein expression and enzymatic conversion of endogenous or supplemented 24-methylenecholesterol.

-

-

Sterol Extraction:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Perform lipid extraction using a suitable method, such as saponification followed by hexane extraction.

-

-

Analysis:

-

Analyze the extracted sterols by GC-MS or LC-MS/MS.

-

Compare the sterol profile of the yeast expressing the enzyme of interest to a control strain (e.g., transformed with an empty vector) to identify the product of the enzymatic reaction.

-

In Vitro Enzyme Assay for DWF1 or 24ISO

This protocol outlines a method for assaying the enzymatic activity of DWF1 or 24ISO using a cell-free extract from the heterologous expression system.

Objective: To determine the enzymatic activity and kinetic parameters of DWF1 or 24ISO in a controlled in vitro environment.

Materials:

-

Yeast cell pellet expressing the enzyme of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Glass beads or a French press for cell lysis

-

Ultracentrifuge

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH (for 24ISO)

-

24-Methylenecholesterol substrate (dissolved in a suitable solvent like acetone or β-cyclodextrin)

-

Solvents for extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS/MS for analysis

Procedure:

-

Preparation of Cell-Free Extract:

-

Resuspend the yeast cell pellet in lysis buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove cell debris.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (where many sterol-modifying enzymes are located).

-

Resuspend the microsomal pellet in reaction buffer.

-

-

Enzymatic Reaction:

-

Set up reaction tubes containing the microsomal fraction, reaction buffer, and any necessary cofactors (e.g., NADPH for 24ISO).

-

Initiate the reaction by adding the 24-methylenecholesterol substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

-

Product Extraction and Analysis:

-

Extract the sterols from the reaction mixture.

-

Analyze the products by GC-MS or LC-MS/MS to quantify the amount of product formed.

-

-

Kinetic Analysis (Optional):

-

To determine Km and Vmax, perform the assay with varying concentrations of 24-methylenecholesterol and measure the initial reaction rates.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Analytical Methods for Sterol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies and quantifies the separated compounds based on their mass-to-charge ratio.

-

Sample Preparation: Sterols are typically derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.

-

Analysis: The retention time and mass spectrum of the derivatized product are compared to those of an authentic standard for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates compounds based on their polarity and interactions with a stationary phase, followed by detection and quantification using tandem mass spectrometry, which provides high selectivity and sensitivity.

-

Sample Preparation: Sterols can often be analyzed directly without derivatization.

-

Analysis: The retention time and specific mass transitions (parent ion to fragment ion) are used for identification and quantification against a standard curve.

Signaling Pathways and Logical Relationships

The enzymatic conversion of 24-methylenecholesterol is a critical control point that directs metabolic flux towards distinct and biologically significant pathways. The following diagrams illustrate these relationships.

The products of these initial enzymatic conversions, campesterol and 24-methyldesmosterol, are precursors to important classes of signaling molecules and secondary metabolites.

A related sterol, desmosterol, which is the immediate precursor to cholesterol in the Bloch pathway, has been identified as a ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[6] This suggests a potential for crosstalk between phytosterol and cholesterol metabolic pathways and their downstream signaling effects.

Conclusion

The enzymatic conversion of 24-methylenecholesterol represents a critical metabolic fork with profound implications for plant biology and pharmacology. The enzymes DWARF1 and sterol Δ24-isomerase dictate the flow of this key intermediate into the brassinosteroid and withanolide biosynthetic pathways, respectively. While the qualitative aspects of these conversions are well-documented, a significant gap exists in the quantitative understanding of their enzyme kinetics. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate these important enzymatic reactions. Future studies focusing on the detailed kinetic characterization of DWF1 and 24ISO will be crucial for the rational design of strategies to manipulate these pathways for agricultural and therapeutic benefit.

References

- 1. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third DWF1 paralog in Solanaceae, sterol Δ24-isomerase, branches withanolide biosynthesis from the general phytosterol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24-Methyldesmosterol | 20780-41-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Use of [28-¹³C]-24-Methylenecholesterol for Metabolic Tracer Studies

Introduction

24-Methylenecholesterol is a significant phytosterol found in sources like pollen and serves as a crucial micronutrient and metabolic precursor in various organisms. For instance, it is vital for the development and survival of honey bees (Apis mellifera) and acts as a precursor in the biosynthesis of insect antifeedant steroids in plants like Nicandra physaloides[1]. Understanding the uptake, distribution, and metabolic fate of this sterol is critical for research in insect physiology, plant biochemistry, and potentially for developing novel pest management strategies.

Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful and safe alternative to radioactive tracers for in vivo and in vitro metabolic studies[2]. ¹³C-labeled compounds can be tracked using non-invasive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[3]. This document provides a detailed protocol for the chemical synthesis of 24-methylenecholesterol labeled with ¹³C at the C-28 position ([28-¹³C]-24-Methylenecholesterol) and outlines a general methodology for its application in tracer studies.

Synthesis Overview

The synthesis of [28-¹³C]-24-methylenecholesterol is achieved in a multi-step process starting from the commercially available 3β-hydroxy-5-cholenoic acid. The key transformation involves the introduction of the ¹³C-labeled methylene group via a Julia-Kocienski olefination reaction. This method provides a reliable route to the target molecule with good overall yield[4].

Experimental Protocols

Protocol 1: Chemical Synthesis of [28-¹³C]-24-Methylenecholesterol

This protocol is adapted from the six-step synthesis described by Quiroz et al., which achieves the target compound in approximately 20% overall yield from 3β-hydroxy-5-cholenoic acid[4]. The critical ¹³C-labeling step utilizes a Julia-Kocienski olefination for the methylenation of a key isopropyl ketone intermediate[4].

Step 1: Protection of the 3β-hydroxyl group

-

The starting material, 3β-hydroxy-5-cholenoic acid, is reacted with a suitable protecting group, such as tert-butyldimethylsilyl (TBS) chloride, to protect the hydroxyl function during subsequent reactions.

Step 2: Formation of the Weinreb Amide

-

The protected cholenic acid is converted to its corresponding Weinreb amide derivative. This intermediate is particularly useful for the subsequent controlled addition of an organometallic reagent to form a ketone[4].

Step 3: Synthesis of the Isopropyl Ketone Intermediate

-

The Weinreb amide is reacted with isopropylmagnesium chloride. This Grignard reagent adds to the amide to form the 24-ketocholesterol derivative (an isopropyl ketone)[4].

Step 4: Preparation of the ¹³C-labeled Methylenation Reagent

-

The ¹³C label is introduced using a custom-synthesized reagent, 1-tert-butyl-1H-tetrazol-5-yl [¹³C]-methyl sulfone ([¹³C]-TBTSO₂CH₃)[4]. This reagent is prepared from ¹³C-labeled methyl iodide.

Step 5: Julia-Kocienski Olefination (¹³C-labeling step)

-

The isopropyl ketone intermediate is subjected to a Julia-Kocienski olefination reaction with the [¹³C]-TBTSO₂CH₃ reagent. This reaction efficiently forms the ¹³C-labeled exocyclic double bond at the C-24 position, yielding the protected [28-¹³C]-24-methylenecholesterol[4]. The reaction is typically performed in THF at -78 °C with a strong base like NaHMDS[4].

Step 6: Deprotection

-

The TBS protecting group is removed from the 3β-hydroxyl position using a reagent like tetrabutylammonium fluoride (TBAF) to yield the final product, [28-¹³C]-24-methylenecholesterol[4].

Purification and Characterization

-

Purification after each step is typically achieved using silicic acid column chromatography[5].

-

The final product's purity and identity are confirmed by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods, particularly ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the incorporation and position of the ¹³C label[4][5].

Protocol 2: General Application in Tracer Studies

This protocol provides a general workflow for using the synthesized [28-¹³C]-24-methylenecholesterol to trace its metabolic fate in a biological system, adapted from methodologies for other ¹³C-labeled lipids[6][7].

1. Preparation and Administration of the Tracer

-